molecular formula C10H10N2O3 B13409778 Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate

Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate

Cat. No.: B13409778
M. Wt: 206.20 g/mol
InChI Key: QIPOGDVPLFLWHT-UHFFFAOYSA-N
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Description

Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate is a heterocyclic compound that contains both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-furan-2-yl-3-methyl-1H-pyrazole-4-carboxamide: A similar compound with an amide group instead of an ester group.

    Ethyl 5-furan-2-yl-3-methyl-1H-pyrazole-4-carboxylate: A similar compound with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 5-furan-2-yl-3-methyl-1h-pyrazole-4-carboxylate is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 3-(furan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-6-8(10(13)14-2)9(12-11-6)7-4-3-5-15-7/h3-5H,1-2H3,(H,11,12)

InChI Key

QIPOGDVPLFLWHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CO2)C(=O)OC

Origin of Product

United States

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